molecular formula C11H10FNO2S2 B5269114 N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide

N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide

Cat. No.: B5269114
M. Wt: 271.3 g/mol
InChI Key: KWJIACBSNBTSRA-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 5-fluoro-2-methylaniline with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)thiophene-2-sulfonamide
  • N-(5-bromo-2-methylphenyl)thiophene-2-sulfonamide
  • N-(5-iodo-2-methylphenyl)thiophene-2-sulfonamide

Uniqueness

N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2S2/c1-8-4-5-9(12)7-10(8)13-17(14,15)11-3-2-6-16-11/h2-7,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJIACBSNBTSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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